1,1-Dimethoxyoctane
1,1-Dimethoxyoctane
1, 1-Dimethoxyoctane, also known as C-8 dimethylacetal or fema 2798, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxyoctane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxyoctane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxyoctane has a citrus, floral, and green taste.
Brand Name:
Vulcanchem
CAS No.:
10022-28-3
VCID:
VC21213046
InChI:
InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
SMILES:
CCCCCCCC(OC)OC
Molecular Formula:
C10H22O2
Molecular Weight:
174.28 g/mol
1,1-Dimethoxyoctane
CAS No.: 10022-28-3
Cat. No.: VC21213046
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 1-Dimethoxyoctane, also known as C-8 dimethylacetal or fema 2798, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxyoctane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxyoctane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxyoctane has a citrus, floral, and green taste. |
|---|---|
| CAS No. | 10022-28-3 |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| IUPAC Name | 1,1-dimethoxyoctane |
| Standard InChI | InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3 |
| Standard InChI Key | BZOOCKAFKVYAOZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(OC)OC |
| Canonical SMILES | CCCCCCCC(OC)OC |
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